molecular formula C8H12N2O3 B2822599 Tert-butyl 2-amino-1,3-oxazole-4-carboxylate CAS No. 2248373-21-7

Tert-butyl 2-amino-1,3-oxazole-4-carboxylate

Cat. No. B2822599
CAS RN: 2248373-21-7
M. Wt: 184.195
InChI Key: VBIJQOXEHPFQBW-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-1,3-oxazole-4-carboxylate” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . For instance, 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were synthesized and found to be active against various organisms such as B. subtilis, S. aureus, E. coli, and K. pneumonia .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring structure with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The molecular structure of oxazole derivatives can be modified to enhance their biological activities .


Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The nucleophilic induced fragmentation of the oxazole carboxamide bond is another example of a chemical reaction involving oxazole derivatives .


Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of “Tert-butyl 2-amino-1,3-oxazole-4-carboxylate” are not mentioned in the retrieved papers.

Mechanism of Action

The mechanism of action of oxazole derivatives is largely dependent on their biological activities. For instance, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific mechanism of action of “Tert-butyl 2-amino-1,3-oxazole-4-carboxylate” is not mentioned in the retrieved papers.

Safety and Hazards

While specific safety and hazard information for “Tert-butyl 2-amino-1,3-oxazole-4-carboxylate” is not available in the retrieved papers, it is generally recommended to avoid breathing mist, gas, or vapors of chemical compounds, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are valuable for medical applications and are being used as intermediates for the synthesis of new chemical entities . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

properties

IUPAC Name

tert-butyl 2-amino-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-6(11)5-4-12-7(9)10-5/h4H,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIJQOXEHPFQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=COC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-1,3-oxazole-4-carboxylate

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